molecular formula C10H13FN2 B14737724 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine CAS No. 5757-96-0

2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine

Cat. No.: B14737724
CAS No.: 5757-96-0
M. Wt: 180.22 g/mol
InChI Key: OARPCZQIXBAAAW-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine is an organic compound with the molecular formula C10H13FN2 It is a derivative of hydrazine, characterized by the presence of a fluorophenyl group and a dimethylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine typically involves the condensation of 4-fluoroacetophenone with 1,1-dimethylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic receptors, while the hydrazine moiety can form reactive intermediates that participate in various biochemical pathways. These interactions can lead to the modulation of biological activities, making the compound of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Fluorophenyl)ethylidene]hydrazinecarbothioamide
  • N’-(1-(4-Fluorophenyl)ethylidene)-2-thiophenecarbohydrazide

Comparison

2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine is unique due to the presence of the dimethylhydrazine moiety, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

5757-96-0

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethylideneamino]-N-methylmethanamine

InChI

InChI=1S/C10H13FN2/c1-8(12-13(2)3)9-4-6-10(11)7-5-9/h4-7H,1-3H3

InChI Key

OARPCZQIXBAAAW-UHFFFAOYSA-N

Canonical SMILES

CC(=NN(C)C)C1=CC=C(C=C1)F

Origin of Product

United States

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